molecular formula C11H15Cl B101639 1-Chloro-5-phenylpentane CAS No. 15733-63-8

1-Chloro-5-phenylpentane

Cat. No. B101639
CAS RN: 15733-63-8
M. Wt: 182.69 g/mol
InChI Key: UXJLBVYYDZDPBV-UHFFFAOYSA-N
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Description

1-Chloro-5-phenylpentane is a chlorinated organic compound that is part of a broader class of chemicals with potential applications in various chemical synthesis processes. The compound is characterized by the presence of a phenyl group attached to the fifth carbon of a pentane chain, with a chlorine atom substituted at the first carbon.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one was synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes, achieving high yields and purity . Additionally, organophosphine-catalyzed reactions have been employed to synthesize 1-phenylpentane-1, 4-diones, demonstrating high selectivity and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-5-phenylpentane has been investigated using ab initio and Density Functional Theory (DFT) calculations. For example, the structure and vibrational assignment of 1-chloro-1,1-difluoro-pentane-2,4-dione were studied, revealing details about the most stable cis-enol forms and hydrogen bond strength . The crystal structure of 1,5-diphenylpentane-1,3,5-trione was also determined, providing insights into the dienol form of the molecule .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been analyzed, such as the flash photolysis of (E)-1,2-bis(1-chloro-1-phenylmethyl)cyclopropane, which generates radicals and cations through photochemical processes . Selective intramolecular photocycloaddition of 5-phenylpent-1-ene has been used to form linear and angular triquinane carbon skeleta, demonstrating the influence of chlorine substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenylalkanes have been studied through theoretical calculations, which examined the elimination kinetics and mechanisms of dehydrochlorination. These studies provide information on the potential energy surface, activation energies, and the nature of the transition states, indicating that the phenyl group does not participate as a neighboring group in these reactions .

Scientific Research Applications

Theoretical Insights and Kinetics

1-Chloro-5-phenylpentane, along with similar compounds, has been subject to theoretical calculations to understand its elimination kinetics in gas-phase dehydrochlorination reactions. Studies have employed density functional theory methods to investigate the potential energy surface and reaction pathways. These investigations provide insights into the reaction mechanisms and energy barriers, revealing the concerted, moderately polar, and nonsynchronous nature of these reactions (Maldonado et al., 2011).

Synthesis and Catalysis

Research has also focused on synthesizing derivatives of 1-phenylpentane, including 1-phenylpentane-1,4-diones, through organophosphine-catalyzed reactions. These studies emphasize high selectivity and mild reaction conditions, contributing to the understanding of atom-efficient synthesis methods (Zhang et al., 2010).

Electrochemical Reduction

The electrochemical behavior of 1-Chloro-5-phenylpentane and related compounds has been studied to explore their reduction at carbon electrodes. These studies reveal the formation of various products through intramolecular cyclization and provide insights into electrochemical processes relevant to organic synthesis (Pritts & Peters, 1994).

Photochemical and Thermal Reactions

The photochemistry and thermal behavior of 1-phenylpentan-1-ones, closely related to 1-Chloro-5-phenylpentane, have been investigated to understand solvent effects and reaction mechanisms. These studies provide valuable information on the Norrish Type II reaction and its dependence on temperature and solvent interactions (Klán & Literák, 1999).

Structural Analysis and Characterization

Comprehensive structural analysis, including NMR and IR spectroscopy, has been performed on compounds related to 1-Chloro-5-phenylpentane. This research aids in understanding the molecular structure and behavior of such compounds, which is crucial for their potential applications in various chemical processes (Westphal et al., 2012).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of 1-Chloro-5-phenylpentane . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

5-chloropentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJLBVYYDZDPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333903
Record name 1-Chloro-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-phenylpentane

CAS RN

15733-63-8
Record name 1-Chloro-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LRC Barclay, EC Sanford - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… The results demonstrated that rearrangement precedes cyclialkylation of 1-chloro-5-phenylpentane. Extensive deuterium scrambling between C-1, C-2, and C-3 accompanied the …
Number of citations: 3 cdnsciencepub.com
LRC Barclay, EC Sanford - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
A number of phenylalkyl chlorides were synthesized for a comparative study of Friedel–Crafts cyclialkylations and competing reactions involving hydride exchange. The synthetic work …
Number of citations: 3 cdnsciencepub.com
LRC Barclay, BA Ginn… - Canadian Journal of …, 1964 - cdnsciencepub.com
… the cyclialkylation of the primary chloride 1-chloro-5-phenylpentane (XXIV). The generally … Cyclialkylation of 1-chloro-5-phenylpentane (XXIV) under milder conditions (Table I, KO. 8(b…
Number of citations: 5 cdnsciencepub.com
S Dey, D Schepmann, B Wünsch - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… be optimal for high GluN2B affinity,12, 13, 14, 17 these substituents were attached at the secondary amine 15 by alkylation with 1-chloro-4-phenylbutane and 1-chloro-5-phenylpentane, …
Number of citations: 7 www.sciencedirect.com
PC Meltzer, AY Liang, BK Madras - Journal of medicinal chemistry, 1996 - ACS Publications
… Thus, 3 was reacted with benzyl bromide, 1-bromo-3-phenylpropane, 1-bromo-3-(4-bromophenyl)propane, and 1-chloro-5-phenylpentane, to yield 4a−c,e, respectively. Yields of 80−90…
Number of citations: 52 pubs.acs.org
A Markus, JA Schreiber, G Goerges… - Archiv der …, 2022 - Wiley Online Library
Tricyclic tetrahydrooxazolo[4,5‐h]‐[3]benzazepin‐9‐ols 22 were designed as phenol bioisosteres of tetrahydro‐3‐benzazepine‐1,7‐diols. Key features of the synthesis are the …
Number of citations: 1 onlinelibrary.wiley.com
B Tewes, B Frehland, D Schepmann… - …, 2010 - Wiley Online Library
… -1H-3-benzazepin-1-ol (17): A mixture of 12 (103.9 mg, 0.54 mmol), CH 3 CN (10 mL), K 2 CO 3 (431.2 mg, 3.12 mmol), TBAI (144.1 mg, 0.39 mmol), and 1-chloro-5-phenylpentane (…
V Ugale, A Dhote, R Narwade, S Khadse… - CNS & Neurological …, 2021 - ingentaconnect.com
… Then 4-phenylbutyl and 5-phenylpentyl substituents were attached to β-aminoalcohols by the alkylation with 1-chloro-4phenylbutane and 1-chloro-5-phenylpentane, respectively. …
Number of citations: 6 www.ingentaconnect.com
S Dey, L Temme, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
… Then 1-chloro-5-phenylpentane (55 mg, 54 μL, 0.30 mmol), K 2 CO 3 (56 mg, 0.40 mmol) and Bu 4 NI (148 mg, 0.40 mmol) were added and the mixture was heated to reflux for 60 h. …
Number of citations: 14 www.sciencedirect.com
X Liu - 2018 - search.proquest.com
1-Bis (boronic) esters have attracted significant attention these days due to their unique reactivity. In this thesis, I will show that readily available reagents can undergo deborylative …
Number of citations: 3 search.proquest.com

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